4-Methyl-acridone
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Overview
Description
4-Methyl-acridone is a derivative of acridone, a nitrogen-containing heterocyclic compound. Acridone derivatives are known for their unique physical and chemical properties, as well as their broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-acridone can be synthesized through various methods. One common approach involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives in the presence of copper to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-acridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydroacridones.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroacridones.
Substitution: Various substituted acridone derivatives.
Scientific Research Applications
4-Methyl-acridone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential as a DNA intercalator and enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-Methyl-acridone involves its ability to intercalate into DNA, disrupting the normal function of the DNA and associated enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to the catalytic active site and peripheral anionic site of acetylcholinesterase, demonstrating potential as an enzyme inhibitor .
Comparison with Similar Compounds
Acridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Amsacrine: A derivative of acridine used as an anticancer agent.
Triazoloacridone: Known for its anticancer properties.
Uniqueness: 4-Methyl-acridone stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
68506-36-5 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
4-methyl-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h2-8H,1H3,(H,15,16) |
InChI Key |
UJDZYKLDVNNWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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